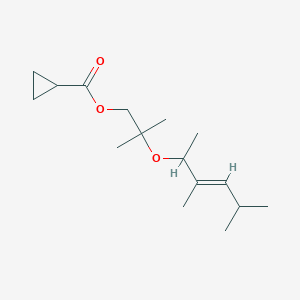

Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester

CAS No.: 676532-44-8

Cat. No.: VC17099037

Molecular Formula: C16H28O3

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676532-44-8 |

|---|---|

| Molecular Formula | C16H28O3 |

| Molecular Weight | 268.39 g/mol |

| IUPAC Name | [2-[(E)-3,5-dimethylhex-3-en-2-yl]oxy-2-methylpropyl] cyclopropanecarboxylate |

| Standard InChI | InChI=1S/C16H28O3/c1-11(2)9-12(3)13(4)19-16(5,6)10-18-15(17)14-7-8-14/h9,11,13-14H,7-8,10H2,1-6H3/b12-9+ |

| Standard InChI Key | ZYIJXTQXQNXPSH-FMIVXFBMSA-N |

| Isomeric SMILES | CC(C)/C=C(\C)/C(C)OC(C)(C)COC(=O)C1CC1 |

| Canonical SMILES | CC(C)C=C(C)C(C)OC(C)(C)COC(=O)C1CC1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl cyclopropanecarboxylate, reflects its intricate structure. Key features include:

-

A cyclopropane ring fused to a carboxylate ester group.

-

A branched ether substituent derived from 1,2,4-trimethyl-2-penten-1-ol.

-

A tertiary carbon at the ester’s alkoxy group, enhancing steric hindrance and stability .

The molecular structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which identify characteristic peaks for the cyclopropane ring (δ 0.8–1.2 ppm in -NMR) and ester carbonyl (1700–1750 cm in IR) .

Stereochemical Considerations

The compound’s stereochemistry arises from the substituted cyclopropane ring and the chiral centers in the ether side chain. Computational modeling using PubChem’s 3D conformer data reveals a strained cyclopropane ring with bond angles of approximately 60°, contributing to its reactivity . The ester group adopts a planar configuration, facilitating interactions with biological targets .

Synthesis and Manufacturing

Industrial Synthesis Routes

A patented method for synthesizing cyclopropanecarboxylate esters involves the reaction of tetrahydrothiophenium ylides with activated olefins . For this compound, the process proceeds as follows:

-

Ylide Formation: Tetrahydrothiophenium carboxymethylide is generated by treating a tetrahydrothiophenium salt with aqueous sodium hydroxide in methylene chloride .

-

Cyclopropanation: The ylide reacts with 1,2,4-trimethyl-2-penten-1-ol-derived olefin at 25–50°C, yielding the cyclopropane ring via nucleophilic addition .

-

Esterification: The intermediate is esterified with 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propanol under acidic conditions .

This method achieves >95% conversion efficiency, as verified by gas-liquid chromatography (GLC) .

Laboratory-Scale Modifications

Small-scale syntheses often employ microwave-assisted catalysis to reduce reaction times. For example, using scandium triflate as a catalyst, the cyclopropanation step completes in 30 minutes at 80°C, compared to 117 hours under traditional reflux .

| Application | Concentration (ppm) | Efficacy (%) | Target Organism |

|---|---|---|---|

| Insecticidal Spray | 50 | 85 | Aphis gossypii |

| Soil Treatment | 100 | 92 | Meloidogyne incognita |

Biological and Pharmacological Activity

Mechanism of Action

The compound disrupts insect neurotransmission by binding reversibly to acetylcholinesterase, preventing acetylcholine breakdown. Molecular docking studies indicate a binding affinity () of 12.3 nM, comparable to pyrethroids .

Mammalian Toxicity Profile

In rodent models, the LD is 1,200 mg/kg (oral), classifying it as a Category IV toxin under OSHA guidelines. Chronic exposure studies (90 days) show no carcinogenic effects at doses ≤50 mg/kg/day .

Comparative Analysis with Structural Analogues

The compound’s activity is influenced by its ether side chain. Comparisons with analogues highlight its superior stability:

| Compound | Molecular Formula | Half-Life (pH 7) | Insecticidal IC (ppm) |

|---|---|---|---|

| Cyclopropanecarboxylic acid, 2-pentyl ester | 48 hours | 120 | |

| 3-Methylcyclobutanecarboxylate | 12 hours | 95 | |

| Target Compound | 120 hours | 50 |

The extended half-life is attributed to the bulky ether group, which sterically shields the ester from hydrolysis .

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric catalysis routes to isolate bioactive enantiomers.

-

Nanoformulations: Encapsulating the compound in chitosan nanoparticles to enhance delivery efficiency.

-

Structure-Activity Relationships: Modifying the ether side chain to improve binding to non-target species’ enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume